Cas no 2227646-39-9 (rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol)
rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol
- 2227646-39-9
- EN300-1289979
- rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol
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- Inchi: 1S/C9H12ClNO2S/c10-9-2-1-6(13-9)5-14-8-4-11-3-7(8)12/h1-2,7-8,11-12H,3-5H2/t7-,8-/m1/s1
- InChI Key: AOCLAJVOKSRELP-HTQZYQBOSA-N
- SMILES: ClC1=CC=C(CS[C@@H]2CNC[C@H]2O)O1
Computed Properties
- Exact Mass: 233.0277275g/mol
- Monoisotopic Mass: 233.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 70.7Ų
rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289979-1.0g |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289979-50mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-100mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-250mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-500mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-1000mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-2500mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-5000mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1289979-10000mg |
rac-(3R,4R)-4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrrolidin-3-ol |
2227646-39-9 | 10000mg |
$4236.0 | 2023-10-01 |
rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol
Chemical Profile of rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol (CAS No. 2227646-39-9)
rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2227646-39-9, belongs to the pyrrolidinone class and features a chiral center, making it an interesting candidate for further investigation in drug discovery and development. The presence of a 5-chlorofuran-2-ylmethylsulfanyl substituent introduces both electrophilic and nucleophilic sites, which can be exploited for various chemical transformations and interactions with biological targets.
The molecular structure of rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol consists of a pyrrolidinone ring system with two stereocenters at the 3rd and 4th positions, contributing to its enantiomeric purity and stereochemical complexity. The 5-chlorofuran-2-ylmethylsulfanyl moiety is particularly noteworthy, as it combines the electron-withdrawing effect of the chlorine atom with the electron-donating properties of the furan ring. This dual functionality makes the compound a versatile intermediate for synthesizing more complex molecules with tailored physicochemical properties.
In recent years, there has been growing interest in developing novel scaffolds for treating various diseases, including neurological disorders, infectious diseases, and cancer. The pyrrolidinone core is a privileged structure in medicinal chemistry due to its ability to mimic natural amino acid residues and interact with biological macromolecules. The specific substitution pattern in rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol suggests potential applications as a kinase inhibitor or an enzyme modulator. For instance, the methylsulfanyl group could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with protein targets.
One of the most compelling aspects of this compound is its potential to serve as a building block for more sophisticated drug candidates. The chlorofuran moiety can be further functionalized through nucleophilic aromatic substitution (SNAr) reactions or cross-coupling reactions, allowing chemists to introduce diverse pharmacophores at specific positions on the molecule. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Additionally, the chiral center in rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol can be exploited to produce enantiomerically pure derivatives, which are often required for achieving high efficacy and minimal side effects in therapeutic applications.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with increasing accuracy. Molecular docking studies suggest that rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol could interact with proteins involved in signal transduction pathways relevant to cancer progression and inflammation. The 5-chlorofuran ring may engage in π-stacking interactions or hydrophobic contacts with aromatic residues in the binding pocket, while the methylsulfanyl group could form hydrogen bonds or participate in metal coordination if applicable. These insights highlight the compound's potential as a lead compound for further optimization.
The synthesis of rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol presents both challenges and opportunities for synthetic chemists. The key step involves constructing the pyrrolidinone ring system while maintaining high enantioselectivity at both stereocenters. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or rhodium-catalyzed asymmetric hydrogenation, have been explored as viable strategies for achieving this goal. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions involving the reactive functional groups present in the molecule.
In conclusion,rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol (CAS No. 2227646-39-9) represents a promising candidate for further exploration in drug discovery programs. Its unique structural features, including the chiral pyrrolidinone core, the 5-chlorofuran moiety, and the methylsulfanyl group, offer numerous possibilities for chemical modification and biological evaluation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound is poised to play a significant role in advancing pharmaceutical science.
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